2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol
Description
2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol (CAS: 303152-29-6) is a halogen-rich organic compound characterized by a central ethanol backbone substituted with a 4-bromophenylsulfanyl group and two 4-chlorophenyl groups. Its molecular formula is C₂₀H₁₅BrCl₂OS, yielding a molecular weight of 466.71 g/mol. The compound’s structure combines bromine and chlorine atoms, which confer distinct electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVSOVOKHQFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol typically involves the reaction of 4-bromothiophenol with 1,1-bis(4-chlorophenyl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of new compounds with different substituents replacing the halogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, making it a candidate for drug development. Key areas of application include:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives of thiol and sulfinyl compounds have shown potent antibacterial and antifungal activities. The presence of both bromine and chlorine substituents enhances the lipophilicity and bioactivity of the molecule, potentially leading to improved efficacy against resistant strains of bacteria.
Anti-inflammatory Properties
Research has indicated that compounds with a similar scaffold possess anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Several studies have highlighted the anticancer potential of sulfanyl compounds. The unique electronic properties imparted by the bromine and chlorine groups may contribute to their ability to interfere with cancer cell proliferation and induce apoptosis.
Material Science Applications
Beyond medicinal applications, this compound is also explored in material sciences:
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photovoltaic Applications
Due to its photophysical properties, it can be incorporated into solar cell technologies, enhancing light absorption and charge transport efficiency.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfanyl compounds demonstrated that derivatives similar to 2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of halogen substitution in enhancing antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent. These findings were corroborated by molecular docking studies that suggested strong binding affinity to key inflammatory pathways.
Case Study 3: Photovoltaic Performance
Research on the incorporation of this compound into organic photovoltaic devices revealed an increase in power conversion efficiency due to improved charge transport properties. The study emphasized the role of molecular structure in optimizing device performance.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of halogen atoms and the sulfanyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Sulfanyl vs. Sulfonyl Groups : The sulfonyl variant (CAS 303152-14-9) exhibits a higher molecular weight (486.20 vs. 466.71) due to the oxidized sulfur (S=O bonds), which may enhance polarity and hydrogen-bonding capacity compared to the sulfanyl (S–C) group in the main compound .
Fluorine substitution (CAS 303152-11-6) introduces electronegativity, increasing metabolic stability and lipophilicity, which is advantageous in pharmaceutical applications .
Aromatic vs. Aliphatic Chains: Compounds like 4-(4-chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9) feature longer aliphatic chains, likely enhancing solubility in non-polar solvents compared to the ethanol backbone in the main compound .
Functional Implications
- Drug Development :
- The 4-bromophenylsulfanyl group in the main compound may offer stronger halogen bonding than chlorine analogs, aiding in target protein interactions (e.g., kinase inhibition). However, fluorine-containing analogs (CAS 303152-11-6) could exhibit improved pharmacokinetics due to enhanced stability .
- The discontinued sulfonyl analog (CAS 303152-14-9) might have faced challenges in bioavailability due to higher polarity .
- Materials Science :
- Bis(4-chlorophenyl) groups in the main compound could stabilize polymers or metal-organic frameworks (MOFs) via π-π stacking, whereas fluorophenyl groups (CAS 303152-11-6) might reduce dielectric constants in electronic materials .
Biological Activity
The compound 2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol , with the CAS number 303152-14-9 , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.
Chemical Profile
- Molecular Formula : C20H15BrCl2O3S
- Molecular Weight : 486.21 g/mol
- Structure : The compound features a sulfonyl group attached to a bis(4-chlorophenyl)ethanol framework, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The in vitro tests demonstrated significant activity against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Salmonella typhi | Moderate activity | Moderate activity |
| Bacillus subtilis | Strong activity | Strong activity |
The compound exhibited strong bactericidal effects, particularly against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study
One notable study involved the evaluation of a related compound in inhibiting cancer cell lines. The results showed that at concentrations of 10 μM, there was a significant reduction in cell viability in breast cancer cell lines, suggesting a promising avenue for further research into the anticancer potential of this class of compounds .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activities which are crucial for therapeutic applications.
| Enzyme | Inhibition Type | Effectiveness |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | Strong inhibitory effect |
| Urease | Non-competitive inhibition | Moderate to strong inhibitory effect |
The inhibition of AChE is particularly noteworthy due to its implications in treating neurodegenerative diseases such as Alzheimer's .
Mechanistic Insights
Docking studies have elucidated the interactions between this compound and target proteins. The binding affinity with bovine serum albumin (BSA) indicates a favorable pharmacokinetic profile, enhancing its therapeutic potential .
Q & A
Q. What are the common synthetic routes for 2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting 1,1-bis(4-chlorophenyl)ethanol with 4-bromobenzenethiol under basic conditions (e.g., NaH or KOH) to facilitate the sulfanyl group incorporation. Microwave-assisted synthesis (30–60 sec irradiation) has been reported for analogous sulfanyl compounds, improving reaction efficiency . Alternatively, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can activate hydroxyl groups for substitution . Purification often employs column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization in dichloromethane .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural elucidation combines:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated for structurally similar pyrazole derivatives .
Q. What purification techniques are effective for this compound?
- Methodological Answer :
- Column chromatography : Silica gel with gradient elution (e.g., petroleum ether:ethyl acetate 8:2 to 6:4) effectively separates impurities .
- Recrystallization : Dichloromethane or ethanol recrystallization improves purity, particularly for crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : SAR studies should systematically modify:
- Sulfanyl group substituents : Replace bromophenyl with methyl-, fluoro-, or other halophenyl groups to assess antimicrobial potency .
- Chlorophenyl substitution : Introduce electron-withdrawing/-donating groups (e.g., NO₂, OCH₃) to evaluate electronic effects on activity.
- Backbone modifications : Test propan-2-ol or ethan-1-ol analogs to determine steric influence. Biological assays (e.g., MIC for antimicrobial activity) and computational docking (e.g., AutoDock Vina) can correlate structural changes with target binding .
Q. What green chemistry approaches can improve synthesis sustainability?
- Methodological Answer :
- Biocatalysis : Explore lipases or esterases for enantioselective synthesis under mild conditions (e.g., aqueous buffers, 25–40°C) .
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption compared to conventional heating .
Q. What environmental impact assessments are critical for this compound?
- Methodological Answer :
- Persistence studies : Use OECD 301 biodegradation tests to evaluate half-life in soil/water. Structurally related pesticides (e.g., dicofol, CAS 115-32-2) show moderate persistence, suggesting similar assessments .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Bioaccumulation potential : Measure log (octanol-water partition coefficient) via shake-flask methods; high values (>4) indicate bioaccumulation risk .
Future Research Directions
- Biocatalytic optimization : Engineer thermostable enzymes for higher yield and scalability .
- Targeted drug delivery : Conjugate with nanoparticles to enhance bioavailability for antimicrobial applications .
- Computational modeling : Use DFT calculations to predict reactivity and guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
